alpha-(((3-Methyl-4-benzofuranyl)oxy)methyl)-4-phenyl-1-piperazineethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(((3-Methyl-4-benzofuranyl)oxy)methyl)-4-phenyl-1-piperazineethanol is a complex organic compound that features a benzofuran ring, a piperazine ring, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(((3-Methyl-4-benzofuranyl)oxy)methyl)-4-phenyl-1-piperazineethanol typically involves multiple steps, starting with the preparation of the benzofuran ring The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the phenyl group via a Friedel-Crafts alkylation
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(((3-Methyl-4-benzofuranyl)oxy)methyl)-4-phenyl-1-piperazineethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Alpha-(((3-Methyl-4-benzofuranyl)oxy)methyl)-4-phenyl-1-piperazineethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of alpha-(((3-Methyl-4-benzofuranyl)oxy)methyl)-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-[(4-formyl-7-benzofuranyl)oxy]-3-pyridinecarboxamide
- 2-(2-benzofuranyl)-3-[methyl(propan-2-yl)amino]-6-quinoxalinecarboxamide
Uniqueness
Alpha-(((3-Methyl-4-benzofuranyl)oxy)methyl)-4-phenyl-1-piperazineethanol is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
88737-44-4 |
---|---|
Molekularformel |
C22H26N2O3 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
1-[(3-methyl-1-benzofuran-4-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C22H26N2O3/c1-17-15-26-20-8-5-9-21(22(17)20)27-16-19(25)14-23-10-12-24(13-11-23)18-6-3-2-4-7-18/h2-9,15,19,25H,10-14,16H2,1H3 |
InChI-Schlüssel |
LQYACPKWGOTSML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC2=C1C(=CC=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.